N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride
Description
N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a pyridin-2-yl group and an ethylamine moiety
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(1-pyridin-2-ylethyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.ClH/c1-10(12-4-2-3-7-14-12)15-11-5-8-13-9-6-11;/h2-4,7,10-11,13,15H,5-6,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNVXDZVDVUUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-34-6 | |
| Record name | 2-Pyridinemethanamine, α-methyl-N-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride typically involves the reaction of pyridin-2-yl ethylamine with piperidine derivatives under controlled conditions. One common method includes the use of ethanol and water as solvents, with the addition of concentrated hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its structure-activity relationship help in understanding how modifications to its structure can enhance its efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-N-[2-(pyridin-2-yl)ethyl]piperidin-4-amine: This compound shares a similar structure but differs in the substitution pattern on the piperidine ring.
2-amino-4-(1-piperidine) pyridine derivatives: These compounds are studied for their dual inhibitory activity against specific kinases.
Uniqueness
N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride, also referred to as N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Structural Characteristics
The compound features a piperidine ring with a pyridine moiety attached, which contributes to its unique biological properties. Its molecular formula is C₁₃H₂₂ClN₃, with a molecular weight of approximately 255.79 g/mol. The structural elements enable interactions with various biological targets, particularly neurotransmitter systems.
Mode of Action
This compound likely interacts with specific receptors through hydrogen bonding and other molecular interactions. These interactions can lead to alterations in receptor function and downstream signaling pathways.
Biochemical Pathways
The compound is suspected to influence multiple biochemical pathways due to its complex structure. It has been investigated for its potential effects on neurotransmitter systems involving dopamine and serotonin receptors, which are crucial for mood regulation and cognitive function .
Pharmacological Effects
This compound exhibits a range of pharmacological activities:
- Neurotransmitter Modulation : Research indicates that compounds similar in structure may exhibit antipsychotic or anxiolytic properties, suggesting potential applications in treating psychiatric disorders .
- Antimicrobial Activity : Preliminary studies have shown that the compound may possess antimicrobial properties, though further research is needed to elucidate its efficacy against specific pathogens.
- Cancer Research : The compound's structural characteristics suggest it could be explored for anticancer applications, particularly through mechanisms involving enzyme inhibition or receptor targeting .
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- A study investigating the compound's effects on Mycobacterium tuberculosis revealed promising results, indicating that modifications to the piperidine structure could enhance activity against this pathogen .
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Activity | Significant activity against Mycobacterium tuberculosis; structure modifications improved efficacy. |
| Neurotransmitter Systems | Potential modulation of dopamine and serotonin pathways; implications for psychiatric treatment. |
| Cancer Applications | Investigated for anticancer properties; ongoing studies on enzyme inhibition mechanisms. |
Q & A
Q. What are the recommended methods for synthesizing N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride?
Synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 1-(pyridin-2-yl)ethylamine with a piperidin-4-one derivative under acidic conditions, followed by purification via recrystallization or column chromatography. Characterization should include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm molecular weight and structural integrity .
Q. What safety protocols should be followed when handling this compound?
While the compound is not classified under GHS hazard categories, standard laboratory safety measures apply:
- Use personal protective equipment (PPE: gloves, lab coat, goggles).
- Avoid inhalation or skin contact; rinse with water for 15 minutes if exposed .
- Store in a cool, dry environment, away from incompatible substances (e.g., strong oxidizers) .
Q. How can researchers verify the purity of this compound?
Purity analysis should combine:
Q. What are the primary applications of this compound in academic research?
It is used as:
- A precursor for synthesizing receptor-targeted ligands (e.g., G protein-coupled receptors or ion channels) due to its piperidine-pyridine scaffold .
- A model compound for studying amine-functionalized heterocycles in medicinal chemistry .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved for this compound?
Use SHELX -based refinement (e.g., SHELXL) to model hydrogen bonding and torsional angles. For ambiguous electron density regions, employ:
- Density functional theory (DFT) calculations to validate plausible conformers.
- Twinned data refinement if crystal twinning is observed .
Q. What strategies mitigate impurities during synthesis, such as N-alkylation byproducts?
- Optimize reaction stoichiometry to favor mono-alkylation (e.g., controlled addition of 1-(pyridin-2-yl)ethylamine).
- Use preparative HPLC or ion-exchange chromatography to isolate the target compound from impurities like N-phenylated derivatives .
Q. How does the compound’s protonation state affect its receptor-binding affinity?
- Perform potentiometric titration to determine pKa values of the piperidine and pyridine moieties.
- Use molecular docking simulations (e.g., AutoDock Vina) to compare binding modes of protonated vs. neutral forms at physiological pH .
Q. What analytical techniques are suitable for detecting degradation products under accelerated stability testing?
- LC-MS/MS to identify hydrolyzed or oxidized derivatives (e.g., piperidine ring-opening products).
- Solid-state NMR to monitor structural changes in lyophilized samples under thermal stress .
Q. How can researchers reconcile contradictory pharmacological data (e.g., variable IC50 values) across studies?
Q. What computational tools predict the compound’s metabolic pathways?
- In silico metabolism prediction software (e.g., GLORYx) to identify potential cytochrome P450 oxidation sites.
- Compare with empirical data from hepatic microsome assays .
Methodological Notes
- Crystallography : SHELX refinement requires high-resolution data (>1.2 Å) for accurate hydrogen atom positioning .
- Safety : Even unclassified compounds require risk assessments under local institutional guidelines .
- Synthesis : Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
